Acetyl iodide, trifluoro-

Description

BenchChem offers high-quality Acetyl iodide, trifluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl iodide, trifluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

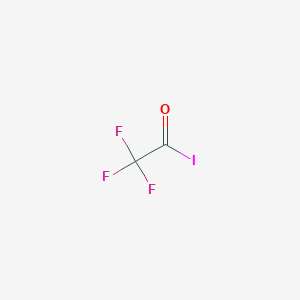

2D Structure

3D Structure

Properties

CAS No. |

354-36-9 |

|---|---|

Molecular Formula |

C2F3IO |

Molecular Weight |

223.92 g/mol |

IUPAC Name |

2,2,2-trifluoroacetyl iodide |

InChI |

InChI=1S/C2F3IO/c3-2(4,5)1(6)7 |

InChI Key |

MTRCYRVBLMQHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)I |

Origin of Product |

United States |

Nomenclature and Chemical Identity

Systematic IUPAC Naming

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2,2-trifluoroacetyl iodide . guidechem.com This name precisely describes its structure: an acetyl iodide molecule where the three hydrogen atoms on the methyl group have been substituted by fluorine atoms.

Alternative and Common Chemical Designations

The compound is commonly referred to as trifluoroacetyl iodide . Other synonyms found in chemical literature and databases include Acetyl iodide, trifluoro-; Trifluor-acetyljodid; and Trifluoressigsaeure-iodid. researchgate.netacs.org Its Chemical Abstracts Service (CAS) number is 354-36-9. guidechem.comresearchgate.net

It is crucial to distinguish trifluoroacetyl iodide from related, but structurally different, compounds.

Trifluoroacetyl hypoiodite (B1233010) (CF₃CO₂I) is not a synonym for trifluoroacetyl iodide (CF₃COI). dovepress.com It is an isomer with a different atomic arrangement, specifically an oxygen atom between the carbonyl carbon and the iodine atom, classifying it as a hypoiodite. Its IUPAC name is iodo 2,2,2-trifluoroacetate. dovepress.com This compound is postulated to form from the reaction of silver trifluoroacetate (B77799) with iodine and can be generated from the reaction of N-iodoacetamide with trifluoroacetic acid. chemicalbook.com Trifluoroacetyl hypoiodite acts as an effective reagent for aromatic iodinations and undergoes addition reactions with olefins. chemicalbook.comnist.gov

The term "iodine trifluoroacetate" can be ambiguous and generally refers to hypervalent iodine compounds containing one or more trifluoroacetate ligands, rather than being a specific name for trifluoroacetyl iodide. An example is iodine(III) tris(trifluoroacetate) (I(OCOCF₃)₃), a compound used for the iodotrifluoroacetoxylation of alkenes. acs.orgchemicalbook.comnist.gov Another related compound is phenyliodine bis(trifluoroacetate) (PIFA), a widely used oxidizing agent in organic synthesis. frontiersin.orgresearchgate.net These compounds are structurally distinct from the acyl iodide, trifluoroacetyl iodide.

Chemical and Physical Properties

Trifluoroacetyl iodide is a colorless, volatile, and highly reactive liquid. researchgate.net It is soluble in common organic solvents. Due to its high reactivity, it is sensitive to moisture and must be handled under anhydrous conditions to prevent decomposition. researchgate.net

Table 1: Physicochemical Properties of Trifluoroacetyl Iodide

| Property | Value |

|---|---|

| Molecular Formula | C₂F₃IO |

| Molecular Weight | 223.92 g/mol |

| CAS Number | 354-36-9 |

| Appearance | Colorless, volatile liquid |

Synthesis and Preparation

Trifluoroacetyl iodide can be synthesized via a halogen exchange reaction. A documented method involves the liquid-phase reaction of trifluoroacetyl chloride (TFAC) with hydrogen iodide (HI). guidechem.comdovepress.com This reaction can be performed with or without a catalyst at temperatures ranging from ambient to elevated (0°C to 200°C). guidechem.com The process is designed to produce trifluoroacetyl iodide, which can serve as an intermediate in the synthesis of other valuable compounds, such as trifluoroiodomethane (CF₃I). guidechem.com

Another approach involves the use of trifluoroacetic anhydride (B1165640) in combination with sodium iodide. chemspider.comchemicalbook.com This mixture, often used in anhydrous acetone, is a potent reagent system for various transformations. chemspider.comchemicalbook.com

Reactivity and Applications in Organic Synthesis

The primary utility of trifluoroacetyl iodide in organic synthesis stems from its high reactivity as a trifluoroacetylating agent . researchgate.netdovepress.com The trifluoroacetyl group (CF₃CO-) is an important moiety in pharmaceuticals and agrochemicals, as its incorporation can significantly alter a molecule's biological properties. nist.gov

Trifluoroacetyl iodide can be used to introduce the trifluoroacetyl group onto various nucleophiles. It is considered a highly electrophilic agent, a characteristic enhanced by the electron-withdrawing nature of the three fluorine atoms. dovepress.com Its reactivity is comparable to other powerful trifluoroacetylating agents like trifluoroacetyl triflate. nih.gov The reactions are typically rapid and require careful control due to the compound's sensitivity. The introduction of trifluoroacetyl groups is a key step in the synthesis of various specialty chemicals. researchgate.net

Spectroscopic Analysis

Detailed experimental spectra for trifluoroacetyl iodide are not widely published, but its spectroscopic characteristics can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted Spectroscopic Features for Trifluoroacetyl Iodide

| Spectroscopy | Feature | Predicted Characteristics |

|---|---|---|

| Infrared (IR) | C=O stretch | A strong absorption band is expected at a high wavenumber (>1750 cm⁻¹), characteristic of an acyl halide. The high electronegativity of the adjacent CF₃ group and iodine atom would shift this peak to a higher frequency compared to a standard ketone. |

| C-F stretch | Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹. | |

| C-I stretch | A weaker absorption is expected at lower frequencies in the fingerprint region. | |

| NMR (¹³C) | Carbonyl Carbon (C=O) | The signal for the carbonyl carbon would appear significantly downfield, likely in the range of 160-170 ppm, influenced by the attached iodine and CF₃ group. |

| Trifluoromethyl Carbon (CF₃) | This carbon signal would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift would be in the region typical for trifluoromethyl groups, around 115 ppm. | |

| NMR (¹⁹F) | Trifluoromethyl Fluorines (-CF₃) | A single resonance is expected for the three equivalent fluorine atoms. The chemical shift for trifluoroacetyl groups generally falls within the range of -67 to -85 ppm (relative to CFCl₃). researchgate.netchemspider.com The specific environment in the acyl iodide would determine the precise shift. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | The molecular ion peak would be observed at m/z = 224. |

Table of Compounds

In Situ Generation Protocols

The in situ generation of trifluoroacetyl iodide offers the advantage of using this reactive species directly in subsequent reactions without the need for isolation and purification. The following sections describe various protocols for its in situ preparation.

From Molecular Iodine and Silver(I) Trifluoroacetate

The reaction of silver(I) trifluoroacetate with molecular iodine provides a direct route to trifluoroacetyl iodide. This transformation is a variation of the well-known Hunsdiecker reaction, which converts the silver salts of carboxylic acids into organic halides. organic-chemistry.orgwikipedia.orgvedantu.com The reaction is believed to proceed through a free radical mechanism. organic-chemistry.orgvedantu.comiitk.ac.in

The initial step involves the reaction of silver(I) trifluoroacetate with iodine to form a transient acyl hypoiodite intermediate. This intermediate is unstable and readily undergoes homolytic cleavage of the oxygen-iodine bond, followed by decarboxylation to generate a trifluoromethyl radical. This radical then abstracts an iodine atom from another molecule of the acyl hypoiodite or molecular iodine to form trifluoroacetyl iodide.

The stoichiometry of the reactants is a critical factor that governs the outcome of the reaction between silver carboxylates and iodine. wikipedia.orgadichemistry.com For the desired formation of trifluoroacetyl iodide, a 1:1 molar ratio of silver(I) trifluoroacetate to molecular iodine is essential. wikipedia.orgadichemistry.com

Deviating from this ratio can lead to the formation of alternative products. Specifically, using a 2:1 ratio of silver(I) trifluoroacetate to iodine can favor the formation of an ester, a reaction known as the Simonini reaction. vedantu.com

Table 1: Influence of Stoichiometry on Product Formation

| Molar Ratio (Silver(I) Trifluoroacetate : Iodine) | Primary Product | Reaction Name |

| 1:1 | Trifluoroacetyl iodide | Hunsdiecker Reaction |

| 2:1 | Trifluoroacetyl ester | Simonini Reaction |

The choice of solvent is crucial for the successful execution of the Hunsdiecker reaction. The reaction is typically carried out in inert, non-polar aprotic solvents. Carbon tetrachloride has traditionally been a common solvent for this reaction. adichemistry.com However, due to its toxicity and environmental concerns, alternative solvents are often preferred. Other suitable solvents include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform. researchgate.net The use of an inert solvent is necessary to prevent side reactions with the highly reactive radical intermediates generated during the reaction.

From Molecular Iodine and Mercury(II) Trifluoroacetate

The use of mercury(II) salts of carboxylic acids in reactions analogous to the Hunsdiecker reaction has been reported. While direct literature detailing the specific in situ generation of trifluoroacetyl iodide from mercury(II) trifluoroacetate and molecular iodine is scarce, a plausible reaction pathway can be inferred from the known reactivity of mercury compounds. Mercury(II) trifluoroacetate is a known reagent in organic synthesis, particularly in oxymercuration reactions. sigmaaldrich.com Furthermore, the preparation of bis(trifluoromethyl)mercury (B14153196) through the decarboxylation of mercury(II) trifluoroacetate suggests that the formation of a trifluoromethyl radical intermediate is feasible. wikipedia.org

The proposed mechanism would involve the reaction of mercury(II) trifluoroacetate with molecular iodine to form an unstable mercury-containing intermediate, which would then undergo decarboxylation to generate trifluoromethyl radicals. These radicals would subsequently react with iodine to yield trifluoroacetyl iodide.

For such a reaction, inert aprotic solvents similar to those used in the silver(I) salt-mediated reaction would be appropriate. Solvents like dichloromethane, chloroform, or perfluorinated hydrocarbons could potentially be used to facilitate the reaction while minimizing side products. The choice of solvent would need to be carefully considered to ensure the stability of the reactants and the desired product.

From Phenyliodine(III) Bis(trifluoroacetate) and Molecular Iodine

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a versatile and powerful hypervalent iodine reagent widely used in organic synthesis for a variety of transformations, including oxidative cyclizations and rearrangements. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.org The reaction of PIFA with molecular iodine can generate a highly reactive iodinating species in situ.

While the primary role of PIFA is often as an oxidant, its interaction with molecular iodine can lead to the formation of trifluoroacetyl hypoiodite (CF₃COOI) or a related species. organic-chemistry.org This reactive intermediate can then act as a source of electrophilic iodine or as a precursor to the trifluoromethyl radical upon decomposition, which can then react to form trifluoroacetyl iodide. The reaction is driven by the formation of the more stable iodobenzene (B50100) as a byproduct. This method offers a metal-free alternative for the in situ generation of a potent iodinating agent derived from the trifluoroacetyl moiety.

Reported Advantages for Iodination

Trifluoroacetyl iodide, and the related reagent system of trifluoroacetic anhydride-sodium iodide, offers distinct advantages in iodination and deoxygenation reactions. The high reactivity of the acyl iodide bond, combined with the strong electron-withdrawing nature of the trifluoroacetyl group, makes it a potent agent for various chemical transformations.

One of the primary advantages is its ability to facilitate the deoxygenation of compounds containing a semipolar X-O bond, such as sulfoxides and N-oxides, with the concurrent liberation of iodine. semanticscholar.orgresearchgate.net This reactivity can be harnessed for both preparative and analytical purposes. The reaction typically proceeds in a two-stage mechanism. Initially, the substrate is O-acylated by the trifluoroacetyl group, forming an O-acyloxy salt intermediate. Subsequently, this intermediate reacts with an iodide anion, leading to the final deoxygenated product and the release of iodine. semanticscholar.org

The stoichiometric release of iodine in these reactions allows for the quantitative determination of the starting materials, making this reagent system useful for analytical applications, including titrimetric and spectrometric analysis. semanticscholar.orgresearchgate.net The reactions are often characterized by short reaction times and proceed under very mild conditions. semanticscholar.org

Furthermore, the trifluoroacetyl group is a valuable moiety in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org The use of trifluoroacetyl iodide provides a direct method for the introduction of this important functional group.

Table 1: Applications of Trifluoroacetyl Iodide and Related Reagents in Chemical Transformations

| Application | Substrate Class | Outcome | Reference |

| Deoxygenation | Sulfoxides, Sulfimides | Formation of corresponding sulfides | semanticscholar.orgresearchgate.net |

| Deoxygenation | Quinoxaline N-oxides | Formation of quinoxalines | semanticscholar.org |

| Reduction | Arene- and alkyl-sulfonic acids | Formation of corresponding thiol derivatives | semanticscholar.org |

| Analytical Determination | S-oxo and N-oxo compounds | Quantitative iodine release for analysis | semanticscholar.orgresearchgate.net |

Continuous Process Methodologies

Continuous manufacturing processes offer significant advantages in terms of efficiency, safety, and scalability compared to batch processes. For the production of trifluoroacetyl iodide, reactive distillation has emerged as a key continuous methodology.

A continuous process for the synthesis of trifluoroacetyl iodide (TFAI) from trifluoroacetyl chloride (TFAC) and hydrogen iodide (HI) has been developed utilizing reactive distillation. google.com This method provides an efficient route to TFAI, which is a crucial intermediate in the production of trifluoroiodomethane (CF₃I). google.com

The process involves feeding trifluoroacetyl chloride and hydrogen iodide into a reaction system where they react in the liquid phase to form trifluoroacetyl iodide and hydrogen chloride. google.com The reaction can be carried out with or without a catalyst. google.com The significantly different boiling points of the components allow for the continuous removal of the lower-boiling product, hydrogen chloride, thereby driving the reaction towards completion.

The reaction can be performed at temperatures ranging from approximately 0°C to 200°C and at pressures from 5 psig to 500 psig. google.com The mole ratio of trifluoroacetyl chloride to hydrogen iodide can vary from about 1:10 to 10:1. google.com When a catalyst is employed, its weight ratio to trifluoroacetyl chloride may be in the range of 0.001:1 to 0.5:1. google.com Suitable catalysts for the liquid phase reaction include silicon carbide, activated carbon, and carbon molecular sieves. google.com

Table 2: Typical Reaction Parameters for Continuous Synthesis of Trifluoroacetyl Iodide

| Parameter | Value | Reference |

| Reactants | Trifluoroacetyl chloride, Hydrogen iodide | google.com |

| Product | Trifluoroacetyl iodide | google.com |

| Byproduct | Hydrogen chloride | google.com |

| Temperature Range | 0°C to 200°C | google.com |

| Pressure Range | 5 psig to 500 psig | google.com |

| TFAC:HI Mole Ratio | ~1:10 to 10:1 | google.com |

| Optional Catalyst | Silicon carbide, Activated carbon, Carbon molecular sieves | google.com |

This continuous reactive distillation process represents a significant advancement in the manufacturing of trifluoroacetyl iodide, enabling a more streamlined and commercially viable production pathway.

Electrophilic Nature and Reactivity

Trifluoro-acetyl iodide (CF₃COI) possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This inherent polarity influences its reactivity, primarily positioning it as a potent trifluoroacetylating agent. However, the nature of the carbon-iodine bond also allows for potential reactivity involving iodine.

Role as an Electrophilic Iodine (I+) Source

While trifluoro-acetyl iodide is principally recognized as an acylating agent, its potential to act as a source of electrophilic iodine ("I+") is a subject of mechanistic consideration, particularly by analogy to related systems. Direct cleavage of the C-I bond to yield an I+ cation is not the commonly cited pathway. Instead, related chemical systems suggest that species containing an iodine atom attached to a trifluoroacetyl group are highly reactive electrophilic iodinating agents.

For instance, the combination of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid has been shown to be an excellent reagent for the iodination of activated aromatic compounds. psu.eduorganic-chemistry.org Mechanistic proposals for this reaction suggest that the active electrophilic species is likely iodine trifluoroacetate (CF₃COOI), formed in situ. psu.eduorganic-chemistry.org This species, while distinct from trifluoro-acetyl iodide, underscores the powerful activating effect of the trifluoroacetate group on an attached iodine atom, rendering it highly electrophilic.

Similarly, trifluoroacetyl hypohalites (CF₃COOX, where X is a halogen) have been described as very reactive halogenating agents, capable of halogenating even deactivated aromatic rings like nitrobenzene. scienceforecastoa.com These findings support the concept that an iodine atom bonded to a trifluoroacetyl moiety, whether through carbon or oxygen, possesses significant electrophilic character.

Substitution Reactions

The primary substitution reactions involving a reagent like trifluoro-acetyl iodide are electrophilic aromatic substitutions. These reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. uci.edu

Electrophilic Aromatic Substitution Reactions

In the context of electrophilic aromatic substitution (EAS), trifluoro-acetyl iodide could theoretically act either as a trifluoroacetylating agent (a Friedel-Crafts acylation) or as an iodinating agent (a halogenation). The outline of this article focuses on its role in halogenation.

Aromatic iodination typically requires an activation step, as molecular iodine (I₂) itself is generally not electrophilic enough to react with most aromatic rings. masterorganicchemistry.comorganic-chemistry.org This activation is usually achieved with an oxidizing agent or a Lewis acid to generate a more powerful electrophilic iodine species. masterorganicchemistry.comlibretexts.org

While direct, detailed studies on the use of trifluoro-acetyl iodide as the primary reagent for aromatic iodination are not extensively documented in the reviewed literature, the reactivity of the analogous in situ-generated iodine trifluoroacetate provides significant insight. psu.eduorganic-chemistry.org

The range of aromatic compounds that can undergo electrophilic iodination is highly dependent on the reactivity of the iodinating agent. While specific studies detailing the substrate scope for trifluoro-acetyl iodide are limited, the scope for the analogous and highly reactive system of N-iodosuccinimide (NIS) catalyzed by trifluoroacetic acid (CF₃COOH) has been reported. This method is particularly effective for electron-rich aromatic compounds.

The iodination using NIS and catalytic CF₃COOH proceeds with high yields and regioselectivity for various methoxy- and methyl-substituted aromatic derivatives. psu.eduorganic-chemistry.org The reaction is generally para-selective. If the para position is blocked, ortho-iodination occurs.

Table 1: Substrate Scope for Iodination of Activated Arenes using NIS and Catalytic CF₃COOH psu.edu

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| Anisole | 10 min | 98 |

| 1,2-Dimethoxybenzene | 5 min | 99 |

| 1,3-Dimethoxybenzene | 4 h | 92 |

| 1,4-Dimethoxybenzene | 10 min | 99 |

| 1,3,5-Trimethoxybenzene | 5 min | 99 |

| 2-Methoxynaphthalene | 15 min | 99 |

| Toluene | 24 h | 75 |

| Mesitylene | 3 h | 99 |

Addition Reactions

Electrophilic addition is a characteristic reaction of compounds with carbon-carbon double or triple bonds (alkenes and alkynes). pressbooks.pubuniversalclass.com In such reactions, an electrophilic reagent adds across the multiple bond. For a reagent like trifluoro-acetyl iodide, this would hypothetically involve the addition of the trifluoroacetyl group and the iodine atom to the two carbons of the multiple bond.

Alkynes can undergo addition reactions with one or two equivalents of a reagent. byjus.comlibretexts.orglibretexts.org The general mechanism involves an initial electrophilic attack on the pi electrons of the multiple bond, leading to a carbocationic intermediate (such as a vinyl cation or a bridged halonium ion), which is then attacked by the nucleophilic part of the reagent. libretexts.org

However, a review of the available literature did not yield specific examples or dedicated studies of trifluoro-acetyl iodide being used as a reagent for addition reactions to alkenes or alkynes. While the C-I bond is the most likely to cleave in an electrophilic addition, detailed research findings on its behavior in this context, including product outcomes and stereoselectivity, are not documented in the searched sources.

Additions Across Unsaturated Carbon-Carbon Bonds

The addition of halogens and pseudohalogens to alkenes and alkynes is a fundamental reaction in organic chemistry, typically proceeding through an electrophilic addition mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.commanac-inc.co.jpyoutube.com For instance, the reaction of alkenes with elemental iodine can lead to vicinal diiodides, though these reactions are often reversible, and the products can be unstable. manac-inc.co.jpacs.org

Alkynes also react with halogens like Br₂ and Cl₂ to yield trans-dihaloalkenes, a reaction believed to proceed through a similar bridged halonium ion. masterorganicchemistry.com While these general principles are well-established for many halogens youtube.com, specific research detailing the direct addition of trifluoroacetyl iodide across unsaturated carbon-carbon bonds is not extensively documented in available literature. However, related reactions, such as the photochemical addition of trifluoroiodomethane to ethylene, have been reported, yielding 3-iodo-1,1,1-trifluoropropane. wikipedia.org This suggests a radical-based mechanism may also be possible for related compounds.

Oxidative Properties

The oxidative capacity of iodine-containing compounds is a significant area of chemical research. Hypervalent iodine reagents, in particular, are known for their utility as oxidants in a variety of organic transformations. wikipedia.orgorganic-chemistry.org

Generation of Alkoxy Radicals

Alkoxy radicals are highly reactive intermediates valuable in synthetic chemistry. Their generation is often challenging but can be achieved through various methods, including the use of specific iodine compounds. For example, the combination of iodosobenzene (B1197198) diacetate and iodine is a well-known system for generating alkoxy radicals from alcohols. semanticscholar.org However, there is no specific information available in the searched literature describing the use of trifluoroacetyl iodide for the generation of alkoxy radicals. While related compounds like trifluoroacetic anhydride, in combination with sodium iodide, demonstrate oxidative properties in deoxygenation reactions semanticscholar.orgresearchgate.net, this does not directly pertain to the generation of alkoxy radicals by trifluoroacetyl iodide itself.

Decomposition Pathways

Trifluoroacetyl iodide is susceptible to decomposition through both heat and light, leading to the cleavage of its chemical bonds and the formation of new products.

Thermal Decomposition Mechanisms

The thermal breakdown of related trifluoroacetyl compounds provides insight into the likely decomposition pathways for trifluoroacetyl iodide. The thermal decomposition of trifluoroacetic acid, for example, yields major products such as carbon dioxide, trifluoroacetyl fluoride, and carbon monoxide. rsc.orgrsc.org A key step in the decomposition of trifluoroacetate (TFA) anions is decarboxylation, which releases carbon dioxide and a trifluoromethyl anion (CF₃⁻) or related species. acs.org

The thermal decomposition of trifluoroacetyl iodide is expected to proceed via the cleavage of the acyl-iodide bond and subsequent loss of carbon monoxide, or through a concerted or stepwise loss of carbon dioxide to form trifluoromethyl iodide (CF₃I). The synthesis of trifluoromethyl iodide often involves the decomposition of metal trifluoroacetates in the presence of iodine (the Hunsdiecker reaction), a process that proceeds via a trifluoroacetyl hypoiodite intermediate which then breaks down into a trifluoromethyl radical, carbon dioxide, and an iodine atom. wikipedia.org This provides strong evidence for the facile decomposition of the trifluoroacetyl group to yield a trifluoromethyl species and CO₂. The compound itself is known to be a precursor for producing trifluoroiodomethane. google.com High-temperature pyrolysis of iodo-substituted organic molecules is a known method to induce homolytic cleavage of C–I bonds to generate radical species. nih.gov

Photodissociation Dynamics

The study of how molecules break apart when exposed to light, known as photodissociation dynamics, reveals fundamental aspects of chemical bonding and reactivity. The photodissociation of trifluoroacetyl iodide has been investigated using photofragment spectroscopy.

Upon excitation with 266 nm ultraviolet light, trifluoroacetyl iodide undergoes a rapid decomposition, occurring on a timescale of approximately 10⁻¹³ seconds. This process is characterized as an instantaneous three-body decomposition, yielding iodine (I), carbon monoxide (CO), and trifluoromethyl (CF₃) fragments. Research indicates that the transition dipole moment for this photon absorption lies in the C-C-O plane, close to the C-I bond axis.

Interestingly, the dynamics of trifluoroacetyl iodide's photodissociation differ significantly from that of acetyl iodide. A two-step dissociation model that applies to acetyl iodide is not suitable for its trifluorinated counterpart, highlighting the dramatic effect that fluorine substitution has on the molecule's decomposition dynamics.

Instantaneous Three-Body Fragmentation (e.g., I, CO, CF3)

Upon absorption of a 266 nm photon, trifluoroacetyl iodide (CF3COI) undergoes a rapid decomposition process. aip.org Experimental evidence from photofragment spectroscopy indicates an instantaneous three-body fragmentation, yielding iodine (I), carbon monoxide (CO), and a trifluoromethyl radical (CF3) as the primary products. aip.org This decomposition is remarkably fast, occurring on a timescale of approximately 10⁻¹³ seconds. aip.org

The observation of an instantaneous three-body breakup is a significant finding, as it contrasts with a stepwise dissociation mechanism. In a concerted process, the bonds within the molecule are thought to break nearly simultaneously, leading to the direct formation of the three fragments. This is distinct from a sequential process where one bond breaks first, followed by the dissociation of the resulting intermediate.

Influence of Fluorine Substitution on Dissociation Mechanisms

The substitution of fluorine atoms for hydrogen atoms in the acetyl group has a dramatic effect on the photodissociation dynamics when comparing trifluoroacetyl iodide to acetyl iodide. aip.org While acetyl iodide has been shown to follow a two-step dissociation model, this model is not applicable to trifluoroacetyl iodide. aip.org In acetyl iodide, the initial photoexcitation leads to the formation of an excited state with mixed nπ* (C=O) and nσ* (C-I) character, which ultimately results in the cleavage of the C-I bond. nih.gov

In contrast, the photodissociation of trifluoroacetyl iodide proceeds via a different pathway. The presence of the highly electronegative fluorine atoms alters the potential energy surface of the excited molecule, favoring the instantaneous three-body decay. aip.org This highlights the profound influence of fluorine substitution on the intricate dance of electrons and nuclei that dictates chemical bond breaking. The study of related molecules like trifluoroacetyl chloride (CF3COCl) further underscores the complexity of these dissociation pathways, where upon excitation, the molecule can relax and overcome barriers leading to various fragmentation channels, including a three-body dissociation into CF3, CO, and Cl. nih.govresearchgate.net

Analysis of Transition Dipole Moment for Photon Absorption

The absorption of a photon by the trifluoroacetyl iodide molecule, which initiates the dissociation process, is governed by the transition dipole moment. For the 266 nm excitation, the transition dipole moment has been determined to lie within the C–C–O plane. aip.org More specifically, its orientation is within 20 degrees of the carbon-iodine (C-I) bond axis. aip.org

This orientation indicates that the electronic transition responsible for the absorption of light is primarily localized along the C-I bond. The alignment of the transition dipole moment with this bond facilitates the efficient transfer of energy into the vibrational modes associated with C-I bond stretching, ultimately leading to its rapid cleavage and the subsequent fragmentation of the molecule.

Selective Iodination Reagent

The introduction of an iodine atom into organic scaffolds is a critical transformation, as iodoarenes are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. organic-chemistry.org Trifluoroacetyl iodide and the related species, iodine(I) trifluoroacetate, act as potent electrophilic iodinating agents.

Trifluoroacetyl iodide is closely related to iodine trifluoroacetate, a highly reactive electrophile capable of iodinating electron-rich aromatic and heteroaromatic compounds with high regioselectivity and efficiency. organic-chemistry.orgpsu.edu This active species is often generated in situ. One effective method involves the reaction of N-iodosuccinimide (NIS) with a catalytic quantity of trifluoroacetic acid. organic-chemistry.orgpsu.edu This combination is believed to form iodine trifluoroacetate, which then acts as the primary iodinating agent, enabling reactions to proceed rapidly at room temperature. organic-chemistry.orgpsu.edu

This method has proven successful for a variety of methoxy- and methyl-substituted aromatic compounds, offering excellent yields under mild conditions. organic-chemistry.org The iodination typically occurs at the position para to the activating group. If the para position is blocked, the iodine is introduced at an ortho position. psu.edu The significance of this methodology lies in its ability to overcome the limitations of other iodinating systems that often require harsh conditions, toxic reagents, or long reaction times. psu.edu

Complex heterocyclic systems, such as aporphine (B1220529) derivatives, are another important class of compounds where selective halogenation is crucial for developing new therapeutic agents. nih.gov While direct iodination of aporphines with trifluoroacetyl iodide is a specific area of research, the principles of using activated iodine species are central to modifying such intricate molecular architectures. nih.gov

Table 1: Regioselective Iodination of Activated Aromatic Compounds

This table summarizes the results of iodinating various electron-rich aromatic compounds using a system that generates iodine trifluoroacetate in situ.

| Entry | Substrate | Product | Time | Yield (%) |

| 1 | Anisole | 4-Iodoanisole | 5 min | 99 |

| 2 | 1,2-Dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene | 5 min | 99 |

| 3 | 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 4 h | 99 |

| 4 | 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene | 10 min | 98 |

| 5 | Toluene | 4-Iodotoluene | 4 h | 80 |

Data sourced from Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). psu.edu

The concept of a "superelectrophilic" agent is central to the high reactivity observed with iodine(I) trifluoroacetate. This species, generated from precursors like iodine tris(trifluoroacetate) or through the combination of an iodine source and a trifluoroacetate donor, exhibits exceptional electrophilicity. psu.eduoup.com This high reactivity allows it to iodinate even moderately deactivated aromatic systems, expanding the scope of electrophilic iodination. acs.org

The reaction of iodine(III) tris(trifluoroacetate) with aromatic compounds like acetophenones can lead to iodination on the aromatic ring, demonstrating its potent nature. oup.com Although specific studies on pyridones using this exact reagent were not detailed in the provided sources, the principle extends to various heteroaromatic systems. The enhanced electrophilicity of the iodine atom, amplified by the electron-withdrawing trifluoroacetate group, is the key to its effectiveness. This allows for C-H functionalization under conditions that might not be feasible with less reactive iodinating agents like molecular iodine alone. acs.org

Functional Group Transformations

Beyond iodination, trifluoroacetyl iodide is a valuable reagent for effecting key functional group transformations, most notably in the deoxygenation of epoxides.

Trifluoroacetyl iodide provides a mild and highly efficient method for the deoxygenation of epoxides to form olefins. nih.govacs.org The reaction is typically performed by generating trifluoroacetyl iodide in situ from the reaction of sodium iodide (NaI) with trifluoroacetic anhydride (TFAA). nih.gov This process is characterized by its high yields and, most importantly, its stereospecificity. acs.org

The conversion proceeds such that an epoxide with a specific geometry is converted into an olefin of the same geometry. For instance, a cis-epoxide will yield a cis-olefin, and a trans-epoxide will produce a trans-olefin. acs.org This stereochemical retention is a significant advantage over other deoxygenation methods that may be non-stereospecific. acs.org The reaction has been shown to be tolerant of other functional groups within the molecule, such as remote olefins, which remain unaffected during the transformation. nih.gov This selectivity makes the epoxide group a viable protecting group for an olefin, which can be reliably removed at a later synthetic stage. nih.gov

Table 2: Deoxygenation of Epoxides to Olefins

This table illustrates the conversion of various epoxides to their corresponding olefins using trifluoroacetyl iodide generated in situ.

| Entry | Epoxide Substrate | Olefin Product | Yield (%) |

| 1 | cis-Stilbene oxide | cis-Stilbene | 98 |

| 2 | trans-Stilbene oxide | trans-Stilbene | 99 |

| 3 | Cyclooctene oxide | Cyclooctene | 99 |

| 4 | 1,2-Epoxydecane | 1-Decene | 95 |

| 5 | Styrene oxide | Styrene | 98 |

Data sourced from Sonnet, P. E. (1978). acs.org

Reaction Mechanism Elucidation

Theoretical models are crucial for mapping the intricate pathways of chemical reactions. For trifluoroacetyl iodide, computational studies have focused on its decomposition, revealing the significant impact of fluorine substitution on its stability and dissociation dynamics.

The photodissociation of trifluoroacetyl iodide following excitation at 266 nm has been shown to result in an instantaneous three-body decomposition. google.com The molecule rapidly breaks apart into iodine (I), carbon monoxide (CO), and trifluoromethyl (CF₃) fragments in approximately 10⁻¹³ seconds. google.com

This behavior contrasts sharply with that of its non-fluorinated counterpart, acetyl iodide. A two-step dissociation model, which accurately describes the decomposition of acetyl iodide, is not applicable to trifluoroacetyl iodide, highlighting the dramatic effect of fluorine substitution on the photodissociation dynamics. google.com

To model this behavior, Monte Carlo trajectory calculations have been employed. These simulations, even when using a very simple potential energy surface, have been surprisingly successful in predicting the observed dissociation behavior of trifluoroacetyl iodide. google.com This demonstrates the power of such computational methods in elucidating complex reaction mechanisms that are difficult to observe experimentally in real-time.

Spectroscopic and Electronic Structure Calculations

Understanding the electronic structure of a molecule is fundamental to interpreting its interaction with electromagnetic radiation and predicting its spectroscopic properties.

Theoretical calculations have been instrumental in characterizing the electronic transition that leads to the photodissociation of trifluoroacetyl iodide. The transition dipole moment, which governs the probability of a molecule absorbing a photon of a specific polarization, has been calculated for this process. google.com

For trifluoroacetyl iodide, the transition dipole moment for photon absorption is predicted to lie within the C–C–O plane. google.com Furthermore, its orientation is specifically calculated to be within 20° of the carbon-iodine (C–I) bond axis. google.com This finding is critical for interpreting data from photofragment spectroscopy and for building a complete picture of the dissociation dynamics, as it dictates how the molecule is oriented relative to the light source at the moment of excitation.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling helps to quantify the conditions under which a compound is formed and its stability.

Trifluoroacetyl iodide can be synthesized via a liquid-phase reaction between trifluoroacetyl chloride (TFAC) and hydrogen iodide (HI). wipo.int The reversible reaction is shown below:

HI + CF₃COCl ⇌ CF₃COI + HCl

This process can be conducted with or without a catalyst at ambient or elevated temperatures to produce trifluoroacetyl iodide. wipo.int The progress of this formation reaction has been monitored to understand the conditions that favor the product. In an uncatalyzed reaction at ambient temperature with a TFAC to HI molar ratio of 1.05, the conversion of trifluoroacetyl chloride reaches approximately 85.4% after 14 hours, at which point the system approaches a stable state. wipo.int

The data below illustrates the progress of the reaction toward equilibrium by tracking the conversion of the starting material, trifluoroacetyl chloride.

| Reaction Time (hours) | TFAC Conversion (%) |

|---|---|

| 2 | 45.0 |

| 4 | 62.5 |

| 6 | 72.0 |

| 8 | 78.0 |

| 10 | 81.5 |

| 12 | 84.0 |

| 14 | 85.4 |

In Situ Generation within Catalytic Cycles

The high reactivity of trifluoroacetyl iodide often necessitates its generation in situ, meaning it is formed within the reaction mixture and consumed in a subsequent step of a catalytic cycle. This approach avoids the need to synthesize, isolate, and store the often unstable acyl iodide. One of the most well-documented systems where trifluoroacetyl iodide or a closely related species is generated in situ is in specific iodination reactions.

In the realm of aromatic iodination, the use of a catalytic quantity of trifluoroacetic acid (TFA) in conjunction with an iodine source, such as N-iodosuccinimide (NIS), provides a powerful system for the regioselective iodination of electron-rich aromatic compounds. erowid.orgorganic-chemistry.org Research has shown that this method is efficient, proceeding under mild conditions with short reaction times to give high yields of iodoaromatics. erowid.org

The key to this catalytic system is the in situ formation of a highly reactive iodinating agent. Mechanistic proposals suggest that trifluoroacetic acid reacts with the iodine source to generate iodine trifluoroacetate (CF₃CO₂I), also referred to as trifluoroacetyl hypoiodite. erowid.orgresearchgate.net This species is a potent electrophile due to the excellent leaving group ability of the trifluoroacetate anion, making the iodine atom strongly electrophilic ("I⁺" character).

The proposed catalytic cycle can be summarized as follows:

Activation of the Iodine Source: Trifluoroacetic acid (TFA), the catalyst, protonates or otherwise activates the iodine source (e.g., N-iodosuccinimide).

Formation of the Active Iodinating Species: The activated iodine source then reacts to form iodine trifluoroacetate (CF₃CO₂I).

Electrophilic Aromatic Substitution: The highly electrophilic iodine of iodine trifluoroacetate is attacked by an electron-rich aromatic substrate, leading to the formation of the iodinated aromatic compound and regenerating the trifluoroacetate anion.

Catalyst Regeneration: The trifluoroacetate anion is then protonated by the proton released from the aromatic ring during substitution, thus regenerating the trifluoroacetic acid catalyst, which can then enter another cycle.

While trifluoroacetyl iodide (CF₃COI) and iodine trifluoroacetate (CF₃CO₂I) are distinct chemical entities, the latter is considered the key intermediate in these TFA-catalyzed iodination reactions. erowid.orgacs.org The generation of trifluoroacetyl iodide itself is more commonly associated with systems employing trifluoroacetic anhydride and an iodide salt, such as sodium iodide, where it can act as a deoxygenating agent. semanticscholar.orgresearchgate.net

The effectiveness of the TFA/NIS system is demonstrated by the successful iodination of various activated aromatic compounds. The reaction conditions and outcomes for a selection of substrates are presented in the interactive table below.

| Substrate | Iodine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methoxynaphthalene | NIS | TFA (0.3 equiv) | CH₃CN | 20 | 0.16 | 95 | erowid.org |

| 1,2-Dimethoxybenzene | NIS | TFA (0.3 equiv) | CH₃CN | 20 | 0.08 | 98 | erowid.org |

| Anisole | NIS | TFA (0.3 equiv) | CH₃CN | 20 | 1 | 90 | erowid.org |

| Mesitylene | NIS | TFA (0.3 equiv) | CH₃CN | 20 | 4.5 | 92 | erowid.org |

| m-Xylene | NIS | TFA (0.3 equiv) | CH₃CN | Reflux | 2.5 | 85 | erowid.org |

This catalytic approach highlights the utility of generating highly reactive species like iodine trifluoroacetate in situ, enabling efficient and selective chemical transformations under mild conditions.

Q & A

Basic: What methodologies are recommended for synthesizing trifluoroacetyl iodide, and how can reaction efficiency be optimized?

Trifluoroacetyl iodide is typically synthesized via halogen exchange reactions or iodination of trifluoroacetic acid derivatives. For example, reacting trifluoroacetic anhydride with hydrogen iodide under controlled anhydrous conditions can yield the compound. Optimization strategies include:

- Temperature control : Maintain temperatures below 0°C to minimize decomposition .

- Solvent selection : Use inert, non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates .

- Stoichiometry : Ensure a 10–20% excess of HI to drive the reaction to completion .

Validate purity via 19F NMR (δ ≈ −75 ppm for CF3 groups) and FT-IR (C=O stretch ~1800 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation) of trifluoroacetyl iodide?

Discrepancies arise from differences in experimental methods (e.g., static vs. dynamic vapor pressure measurements) and computational models (Crippen vs. Joback methods). To reconcile

- Cross-validate sources : Compare NIST Webbook data (ΔfH° = −104.84 kJ/mol) with Cheméo’s McGowan method (ΔfH° = −125.00 ± 3.60 kJ/mol) .

- Standardize conditions : Recalculate values using the same reference states (e.g., 298 K, 1 atm) .

- Experimental replication : Use calibrated gas burettes and adiabatic calorimetry for direct measurement .

Basic: What safety protocols are critical when handling trifluoroacetyl iodide in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, sealed goggles, and acid-resistant aprons. Use fume hoods with >100 fpm airflow .

- Spill management : Neutralize leaks with sodium bicarbonate or lime (avoid water to prevent HI gas formation) .

- Fire suppression : Use dry chemical extinguishers (Class B) instead of water, as trifluoroacetyl iodide reacts exothermically with moisture .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of trifluoroacetyl iodide in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Electrophilicity : The electron-withdrawing CF3 group increases the carbonyl carbon’s partial positive charge, enhancing reactivity toward amines or alcohols .

- Transition states : Simulate activation energies for iodide displacement by nucleophiles (e.g., NH3 or CH3O⁻) .

Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in THF) .

Basic: What analytical techniques are most effective for characterizing trifluoroacetyl iodide’s purity and stability?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to detect decomposition products (e.g., HI or COF2) .

- Karl Fischer titration : Quantify moisture content (<50 ppm) to assess hydrolytic stability .

- DSC : Monitor thermal decomposition onset temperatures (Td ~105°C) .

Advanced: How do solvent polarity and proticity influence the reaction pathways of trifluoroacetyl iodide in organofluorine synthesis?

- Polar aprotic solvents (e.g., DMF): Stabilize ionic intermediates, favoring SN2 mechanisms in alkylation reactions .

- Protic solvents (e.g., MeOH): Promote solvolysis, leading to ester or amide byproducts. Quantify solvent effects via Kamlet-Taft parameters (β, π*) .

- Low-temperature kinetics : Use stopped-flow NMR to track intermediates in THF at −40°C .

Basic: What are the key challenges in measuring trifluoroacetyl iodide’s vapor pressure, and how can they be mitigated?

Challenges include its low boiling point (105°C) and thermal instability. Mitigation strategies:

- Static method : Use a mercury manometer in a vacuum-sealed system to avoid decomposition .

- Dynamic method : Employ a gas saturation apparatus with N2 carrier gas at 0.5 L/min .

Report uncertainties as ±5% for reproducibility .

Advanced: How can researchers address gaps in ecological toxicity data for trifluoroacetyl iodide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.